molecular formula C15H10F7NO2S B13375573 N-(4-fluorobenzyl)-2,5-bis(trifluoromethyl)benzenesulfonamide

N-(4-fluorobenzyl)-2,5-bis(trifluoromethyl)benzenesulfonamide

Cat. No.: B13375573
M. Wt: 401.30 g/mol
InChI Key: ZAYUMAOUIJPPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2,5-bis(trifluoromethyl)benzenesulfonamide is a chemical compound characterized by the presence of fluorine atoms and sulfonamide groups This compound is notable for its unique structural features, which include a benzyl group substituted with fluorine and two trifluoromethyl groups attached to a benzenesulfonamide core

Properties

Molecular Formula

C15H10F7NO2S

Molecular Weight

401.30 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,5-bis(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C15H10F7NO2S/c16-11-4-1-9(2-5-11)8-23-26(24,25)13-7-10(14(17,18)19)3-6-12(13)15(20,21)22/h1-7,23H,8H2

InChI Key

ZAYUMAOUIJPPMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2,5-bis(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzylamine with 2,5-bis(trifluoromethyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2,5-bis(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and sulfonamide group can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

N-(4-fluorobenzyl)-2,5-bis(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2,5-bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms and sulfonamide group can form strong hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide
  • N-(3-bromo-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide
  • N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide

Uniqueness

N-(4-fluorobenzyl)-2,5-bis(trifluoromethyl)benzenesulfonamide is unique due to the presence of two trifluoromethyl groups, which enhance its chemical stability and lipophilicity. This structural feature distinguishes it from similar compounds and contributes to its distinct chemical and biological properties.

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